5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound that features a triazole ring fused to a pyridine ring with a trifluoromethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with isocyanates in the presence of triethylamine .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable reactions that can be performed under mild conditions. For example, the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with isocyanates in dichloromethane at room temperature is a practical approach for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Oxidation and Reduction: The triazole and pyridine rings can undergo oxidation and reduction under appropriate conditions.
Cyclization Reactions: The compound can form various fused ring systems through cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include isocyanates, triethylamine, and dichloromethane. Microwave irradiation is often employed to accelerate reactions and improve yields .
Major Products Formed
The major products formed from these reactions include various substituted triazolo[4,3-a]pyridines and fused ring systems, which can exhibit diverse biological activities .
Scientific Research Applications
5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyridine fused ring system but differ in the position of the nitrogen atoms and substituents.
Triazolo[4,3-a]pyrazines: These compounds have a similar triazole ring but are fused to a pyrazine ring instead of a pyridine ring.
Uniqueness
5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural feature can improve the compound’s bioavailability and efficacy in biological systems .
Properties
Molecular Formula |
C7H5F3N4 |
---|---|
Molecular Weight |
202.14 g/mol |
IUPAC Name |
5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)4-2-1-3-5-12-13-6(11)14(4)5/h1-3H,(H2,11,13) |
InChI Key |
PNIXZKDDAKIZBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C(=C1)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.